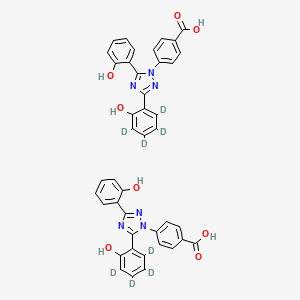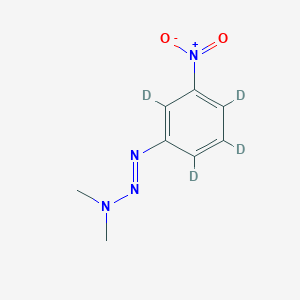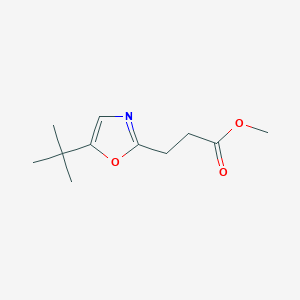
(R)-Irinotecan Hydrochloride Trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Irinotecan Hydrochloride Trihydrate is a chemotherapeutic agent used primarily in the treatment of colorectal cancer. It is a derivative of camptothecin and functions as a topoisomerase I inhibitor, preventing the resealing of DNA strands and leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Irinotecan Hydrochloride Trihydrate involves multiple steps, starting with the extraction of camptothecin from the bark of the Camptotheca acuminata tree. The compound undergoes a series of chemical reactions, including hydrolysis, esterification, and salt formation, to produce the final hydrochloride trihydrate form.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and crystallization processes. The compound is typically synthesized in a controlled environment to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: (R)-Irinotecan Hydrochloride Trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and hydrochloric acid.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.
Scientific Research Applications
(R)-Irinotecan Hydrochloride Trihydrate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the treatment of colorectal cancer, where it has shown significant efficacy. Additionally, it is used in the development of new chemotherapeutic agents and in the study of DNA repair mechanisms.
Mechanism of Action
The mechanism of action of (R)-Irinotecan Hydrochloride Trihydrate involves the inhibition of topoisomerase I, an enzyme responsible for relieving torsional strain in DNA during replication. By binding to the topoisomerase I-DNA complex, the compound prevents the resealing of DNA strands, leading to DNA damage and cell death.
Molecular Targets and Pathways Involved:
Topoisomerase I: The primary molecular target is topoisomerase I.
DNA Damage Pathways: The compound induces DNA damage, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Topotecan: Another topoisomerase I inhibitor used in cancer treatment.
Camptothecin: The parent compound from which (R)-Irinotecan Hydrochloride Trihydrate is derived.
Properties
Molecular Formula |
C33H45ClN4O9 |
|---|---|
Molecular Weight |
677.2 g/mol |
IUPAC Name |
[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride |
InChI |
InChI=1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2/t33-;;;;/m1..../s1 |
InChI Key |
KLEAIHJJLUAXIQ-DRLCBRQYSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


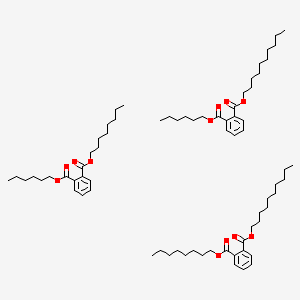
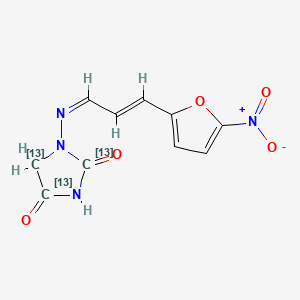
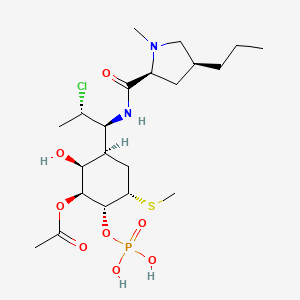
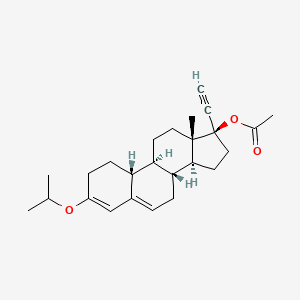
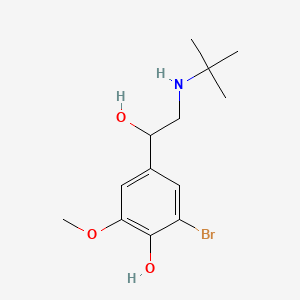
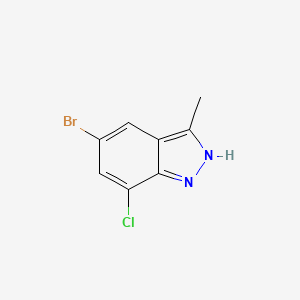

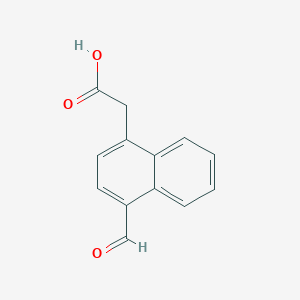
![4-bromo-N-[1-(dimethylamino)ethylidene]benzamide](/img/structure/B15352446.png)
![3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene](/img/structure/B15352454.png)
